
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a chemical compound. It is often used as an intermediate in organic synthesis . The “Boc” in its name is an abbreviation for “tert-butyloxycarbonyl”, which is a protecting group used in organic synthesis to protect carboxylic acid groups from being attacked by other reactants or undergoing side reactions .
Molecular Structure Analysis
The molecular structure of “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” can be inferred from its IUPAC name and similar compounds. For example, “1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid” has a similar structure .Chemical Reactions Analysis
While specific chemical reactions involving “4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” are not available, it’s known that similar compounds can undergo catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : A study by Yuan et al. (2010) on a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, focused on its crystal structure, revealing an envelope conformation of the pyrrolidine ring. Such studies are crucial in understanding the molecular geometry and potential reactivity of related compounds (Yuan, Cai, Huang, & Xu, 2010).
Synthesis and Ring-Opening Reactions : Shimizu et al. (2010) described the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their ring-opening reactions to produce homoallylic amines, indicating the compound's usefulness in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Redox Properties : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment. They suggested the application of these compounds as antioxidant agents, demonstrating the compound's potential in developing new antioxidants (Osipova, Antonova, Berberova, Poddel’skii, & Kudryavtsev, 2011).
Metabolism and Drug Development : A study by Prakash et al. (2008) on a structurally similar compound, (3-{[(4-tert-Butylbenzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, involved in-depth analysis of its metabolism by cytochrome P450s, highlighting its importance in drug development and pharmacokinetics (Prakash, Wang, O’Connell, & Johnson, 2008).
Divergent and Solvent Dependent Reactions : Rossi et al. (2007) investigated divergent and solvent-dependent reactions of a related compound, showing its potential in the synthesis of various organic compounds and in understanding reaction mechanisms (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored palladium-catalyzed coupling reactions with a related compound, highlighting its utility in synthetic organic chemistry (Wustrow & Wise, 1991).
Eigenschaften
IUPAC Name |
4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQXZMNJROMWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



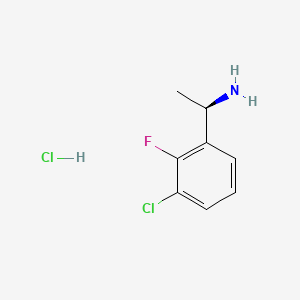
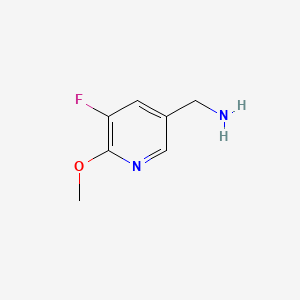

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)
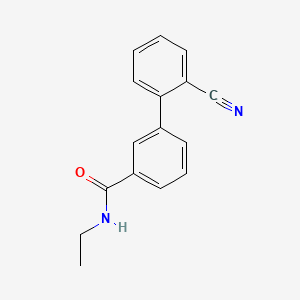
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)
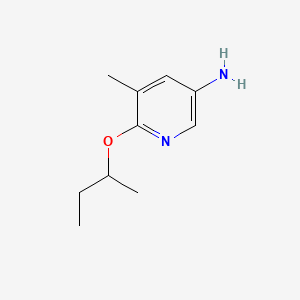
![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)
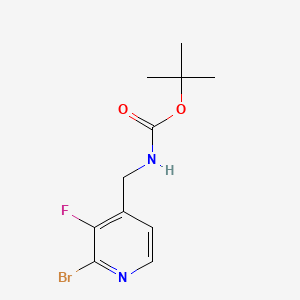

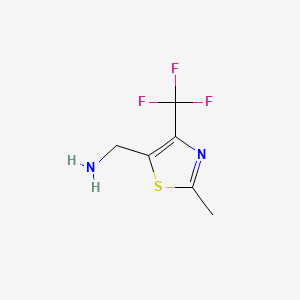
![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)